molecular formula C28H18O2 B1678814 Raptinal CAS No. 1176-09-6

Raptinal

Numéro de catalogue B1678814
Numéro CAS: 1176-09-6
Poids moléculaire: 386.4 g/mol
Clé InChI: GLANOOJJBKXTMI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Raptinal is a small, lipophilic molecule . It was discovered in 2015 as a compound that can induce intrinsic apoptosis within minutes in a wide range of cell lines by directly disrupting mitochondrial function .


Molecular Structure Analysis

While the exact molecular structure of Raptinal is not explicitly mentioned in the sources, it is described as a small, lipophilic molecule . This suggests that it has a structure that allows it to dissolve in lipids and fats, which is a common characteristic of many drug molecules.

Mécanisme D'action

Target of Action

Raptinal primarily targets the mitochondria and Pannexin 1 (PANX1) . The mitochondria play a crucial role in the intrinsic apoptotic pathway, while PANX1 is a ubiquitously expressed transmembrane channel that regulates many cell death-associated processes .

Mode of Action

Raptinal triggers apoptosis by promoting the release of cytochrome c from the mitochondria, which subsequently activates the intrinsic apoptotic pathway . In addition to its pro-apoptotic activities, Raptinal also inhibits the activity of caspase-activated PANX1 . It was found to inhibit cleavage-activated PANX1 via a mechanism distinct from other well-described PANX1 inhibitors .

Biochemical Pathways

Raptinal affects the intrinsic apoptotic pathway and the PANX1-regulated apoptotic processes . The intrinsic apoptotic pathway is regulated by the release of cytochrome c from the mitochondria . On the other hand, PANX1-regulated apoptotic processes include the release of the find-me signal ATP, the formation of apoptotic cell-derived extracellular vesicles, and NLRP3 inflammasome activation .

Pharmacokinetics

The pharmacokinetic properties of a drug are crucial for its therapeutic effect, as they impact its bioavailability

Result of Action

Raptinal induces apoptosis in a variety of different cell types in vitro and in vivo . It has been used in many studies investigating cell death as well as the clearance of dying cells . Raptinal also interferes with PANX1-regulated apoptotic processes . In a study on hepatocellular carcinoma, Raptinal showed a significant increase in apoptotic genes of cytochrome c and Caspase 3 .

Orientations Futures

Raptinal has broad implications for use in cell death studies as well as in the development of new PANX1 inhibitors . Its ability to simultaneously induce apoptosis and inhibit PANX1 channels makes it a compound of significant interest for research and the development of novel therapeutics for pathological conditions such as cancer and infectious diseases .

Propriétés

IUPAC Name

9-(9-formylfluoren-9-yl)fluorene-9-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18O2/c29-17-27(23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)28(18-30)25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLANOOJJBKXTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C=O)C4(C5=CC=CC=C5C6=CC=CC=C64)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Raptinal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Raptinal
Reactant of Route 2
Raptinal
Reactant of Route 3
Raptinal
Reactant of Route 4
Raptinal
Reactant of Route 5
Raptinal
Reactant of Route 6
Raptinal

Q & A

Q1: What is the primary mechanism of action of Raptinal?

A: Raptinal is a small molecule that acts as a potent activator of caspase-3, a key executioner protease in the apoptotic pathway. [, , , , ] This activation leads to both intrinsic apoptosis, characterized by mitochondrial outer membrane permeabilization, and a form of inflammatory cell death called pyroptosis. [, , ] Notably, Raptinal can induce apoptosis even in the absence of key pro-apoptotic proteins like BAX and BAK, suggesting a unique mechanism for bypassing certain apoptotic checkpoints. []

Q2: How does Raptinal induce pyroptosis?

A: Raptinal, through its activation of caspase-3, can cleave Gasdermin E (GSDME). [, ] This cleavage allows GSDME to form pores in the plasma membrane, leading to the release of cellular contents and inflammatory signals, ultimately resulting in pyroptotic cell death. [, ]

Q3: What types of cancer cells have shown sensitivity to Raptinal?

A3: Research has demonstrated the efficacy of Raptinal against various cancer types in preclinical models. These include:

  • Melanoma: Raptinal has been shown to induce pyroptosis in both treatment-naïve and therapy-resistant melanoma cell lines, suggesting its potential in overcoming acquired resistance to targeted therapies like BRAF and MEK inhibitors. []
  • Glioblastoma: Studies on glioblastoma stem-like cells have shown that Raptinal induces GSDME cleavage and caspase-3 activation. [] While variations in pyroptotic response exist between mouse and human cell lines, Raptinal effectively triggers cell death in both. []
  • Colon Cancer: In a rat model of 1,2-dimethylhydrazine-induced colon cancer, Raptinal treatment effectively reduced tumor development. [] This effect was associated with increased levels of pro-apoptotic markers (p53, caspase-3, Bax) and suppression of inflammatory cytokines like TNF-α and IL-6. []
  • Hepatocellular Carcinoma: While details are limited, research suggests potential therapeutic applications of Raptinal, including nanoparticle formulations, in hepatocellular carcinoma. []

Q4: Does Raptinal interact with Heat Shock Protein 70 (Hsp70)?

A: Studies utilizing a fluorescence resonance energy transfer (FRET) system have investigated the interaction between Raptinal and the Hsp70/Bax complex. [] Findings suggest that unlike some apoptosis inducers, Raptinal does not directly influence the interaction between Bax and Hsp70. []

Q5: Has Raptinal been used to study cell-derived matrices?

A: Yes, Raptinal has been employed as a tool for generating brain cancer cell-derived matrices. [] By inducing apoptosis in cultured GL261 cells, Raptinal facilitates the decellularization process, leaving behind a matrix rich in collagen, sulfated glycosaminoglycans, and fibronectin. [] These matrices are valuable for studying tumor microenvironments and their effects on surrounding cells, such as astrocyte migration. []

Q6: Are there known resistance mechanisms to Raptinal?

A: Current research primarily focuses on Raptinal's mechanism of action and efficacy in preclinical models. While acquired resistance to Raptinal has not been extensively studied, its ability to induce pyroptosis even in BRAFi and MEKi resistant melanoma cells suggests a potential to overcome resistance mechanisms associated with these therapies. [] Further investigation is crucial to determine if specific resistance mechanisms to Raptinal may develop and how to potentially circumvent them.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.